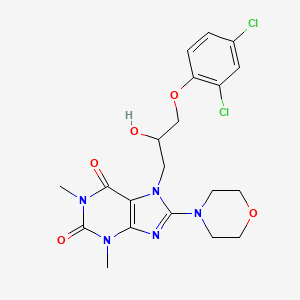

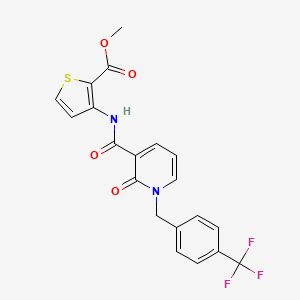

![molecular formula C19H25N3O5S B2939515 methyl 2-[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]propanoate CAS No. 1251593-19-7](/img/structure/B2939515.png)

methyl 2-[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by the presence of a carbonyl group adjacent to an ether group .

Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) as part of the functional group . The rest of the molecule is made up of hydrocarbon chains which can vary in length and complexity.Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation . Hydrolysis, either under acidic or basic conditions, results in the breakdown of the ester into its constituent alcohol and carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of esters depend on their specific structures. They are often characterized by pleasant, fruity odors . They have varying degrees of solubility in water, depending on the length of the hydrocarbon chain, and are often soluble in organic solvents .Scientific Research Applications

Enantioselective Synthesis

Research on compounds similar to the specified chemical often explores the enantioselective synthesis, which is crucial for creating drugs with the desired therapeutic effects while minimizing side effects. For example, the enantioselectivity of Candida rugosa lipase was improved in the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate, yielding high enantiomeric excess of the product (Cipiciani, A., Cittadini, M., & Fringuelli, F., 1998). Such studies highlight the importance of enantioselective approaches in the development of pharmaceuticals and agrochemicals.

Heterocyclic Compound Synthesis

The synthesis and transformation of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its analogs demonstrate the versatility of similar compounds as synthons for the preparation of multifunctional heterocyclic systems, such as pyrroles and pyrimidines, which are foundational structures in many biologically active molecules (Pizzioli, L., Ornik, B., Svete, J., & Stanovnik, B., 1998). This underscores the role of such compounds in synthesizing complex organic molecules with potential pharmaceutical applications.

Bioactive Molecule Development

Compounds with a structure or functional groups similar to the specified chemical are frequently explored for their bioactivity. For instance, β-azolyl propanoic acid derivatives, which are common in biologically active molecules and pharmaceuticals, were synthesized through oxidative cross-coupling of unreactive C(sp3)-H bonds with azole C(sp2)-H bonds, demonstrating a pathway to potentially therapeutic compounds (Tan, G., Zhang, L., Liao, X., Shi, Y., Wu, Y., Yang, Y., & You, J., 2017). Such research is foundational in discovering new drugs.

Structural Studies and Drug Design

Detailed structural elucidation of compounds, such as the antitubercular benzothiazinone BTZ043, provides insights into the molecular basis of their action and aids in the design of new therapeutics. The study of BTZ043, a promising antitubercular drug candidate, included X-ray, NMR, and DFT analyses to understand its structure and reactivity, informing further drug design efforts (Richter, A., Patzer, M., Goddard, R., Lingnau, J. B., Imming, P., & Seidel, R. W., 2022). These approaches are critical in the development of new medicinal compounds.

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of research and applications involving esters are vast and varied. They are used in a wide range of industries, from food and cosmetics to pharmaceuticals and polymers. The development of new synthesis methods, as well as the discovery and design of new ester-based compounds, is an active area of research .

properties

IUPAC Name |

methyl 2-[3-(azepane-1-carbonyl)-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-1-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S/c1-13-8-9-16-15(12-13)22(14(2)19(24)27-3)20-17(28(16,25)26)18(23)21-10-6-4-5-7-11-21/h8-9,12,14H,4-7,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPWNRBDFXSCJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2C(C)C(=O)OC)C(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

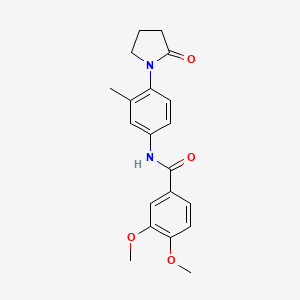

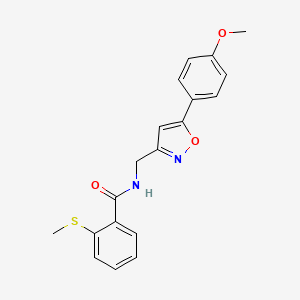

![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B2939432.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939434.png)

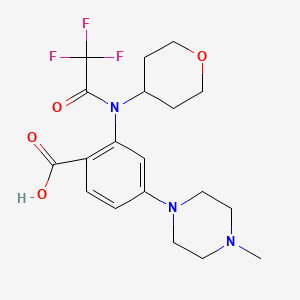

![N-(3,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2939438.png)

![3-(2-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2939440.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2939447.png)

![3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2939450.png)

![Ethyl 4-((6-methyl-5-oxo-1,5-dihydro-[1,2,4]triazolo[3,4-c][1,2,4]triazin-3-yl)amino)benzoate](/img/structure/B2939452.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2939453.png)